2'-Methoxy-4'-methylbiphenyl-3-carboxylic acid
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Description
2’-Methoxy-4’-methylbiphenyl-3-carboxylic acid is a chemical compound that has been used as a reagent in the Suzuki-Miyaura reaction of aryl and heteroaryl halides with aryl (heteroaryl)boronic acids in water using a palladium-EDTA catalyst .
Synthesis Analysis
The synthesis of similar compounds, such as 4′-Methyl-2-biphenylcarboxylic acid, can be achieved by reacting 4′-methylbiphenyl-2-carbonitrile with methanol and a 30% NaOH solution .Molecular Structure Analysis
The molecular formula of 2’-Methoxy-4’-methylbiphenyl-3-carboxylic acid is C15H14O3 . The structure of similar compounds, such as 4’-Methyl-3-biphenylcarboxylic acid, has been characterized by centrosymmetric hydrogen-bonded dimers .Chemical Reactions Analysis
As mentioned earlier, 2’-Methoxy-4’-methylbiphenyl-3-carboxylic acid has been used as a reagent in the Suzuki-Miyaura reaction . This reaction involves the coupling of aryl and heteroaryl halides with aryl (heteroaryl)boronic acids in water using a palladium-EDTA catalyst.Scientific Research Applications
Synthesis and Chemical Reactions
2'-Methoxy-4'-methylbiphenyl-3-carboxylic acid and its derivatives are primarily utilized in the synthesis of complex organic molecules. For instance, this compound plays a crucial role in the creation of novel indole-benzimidazole derivatives through condensation reactions, leveraging its structural components to generate compounds with potential biological activities (Wang et al., 2016). Additionally, it serves as a foundational element in the development of furan-2-carboxylic acids, which demonstrate significant anti-tobacco mosaic virus (TMV) and cytotoxic activities, indicating its utility in both agricultural and medicinal chemistry contexts (Wu et al., 2018).
Material Science and Liquid Crystals
In material science, particularly in the study of liquid crystals, derivatives of 2'-Methoxy-4'-methylbiphenyl-3-carboxylic acid have been synthesized and analyzed for their enantiotropic nematogenic properties. Research into the crystal structures of these compounds contributes to understanding the molecular interactions and packing modes that influence the physical properties of liquid crystals, which are critical for the development of electronic displays and other advanced technologies (Hori et al., 2005).
Biological Activities
This chemical compound is instrumental in the synthesis of molecules with potential biological activities. For example, derivatives have been synthesized for their in vitro growth inhibiting activity against several microbes, demonstrating the compound's relevance in the discovery of new antimicrobial agents (Hirpara et al., 2003). Moreover, its involvement in the creation of novel stable fluorophores suggests applications in biomedical analysis, providing a tool for fluorescent labeling and the determination of various biological and chemical substances (Hirano et al., 2004).
properties
IUPAC Name |
3-(2-methoxy-4-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-6-7-13(14(8-10)18-2)11-4-3-5-12(9-11)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGXYHAOXXNKQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681791 |
Source
|
Record name | 2'-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Methoxy-4'-methylbiphenyl-3-carboxylic acid | |
CAS RN |
1215205-41-6 |
Source
|
Record name | 2′-Methoxy-4′-methyl[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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